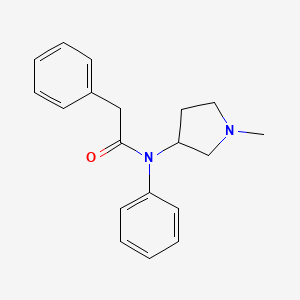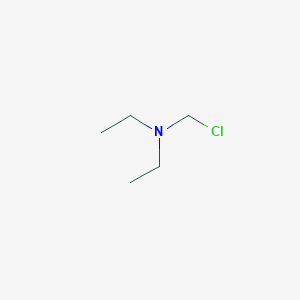![molecular formula C11H12ClN3O4 B14709983 (4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid CAS No. 13909-29-0](/img/structure/B14709983.png)
(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid typically involves the reaction of 4-aminophenylacetic acid with 2-chloroethyl isocyanate and nitrosyl chloride. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common in monitoring the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethyl group can also participate in alkylation reactions, which may contribute to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar structural features and is studied for its antimicrobial and anticancer properties.
Tranexamic acid: Although structurally different, it shares some pharmacological properties with (4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid.
Uniqueness
This compound is unique due to its combination of a nitroso group and a chloroethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
13909-29-0 |
|---|---|
Fórmula molecular |
C11H12ClN3O4 |
Peso molecular |
285.68 g/mol |
Nombre IUPAC |
2-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]phenyl]acetic acid |
InChI |
InChI=1S/C11H12ClN3O4/c12-5-6-15(14-19)11(18)13-9-3-1-8(2-4-9)7-10(16)17/h1-4H,5-7H2,(H,13,18)(H,16,17) |
Clave InChI |
ISHRKCISRZYJGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)O)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


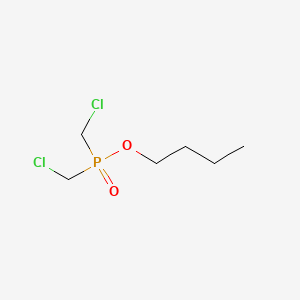
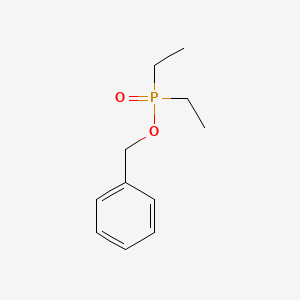
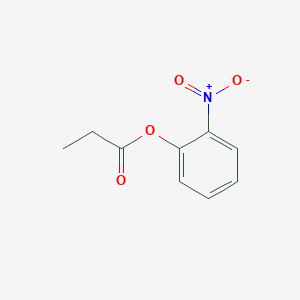
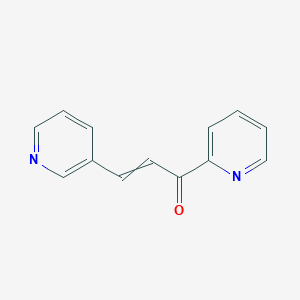
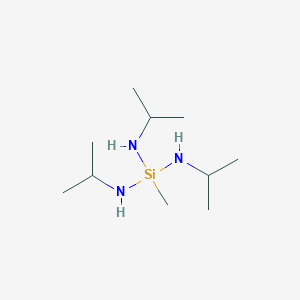
![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)
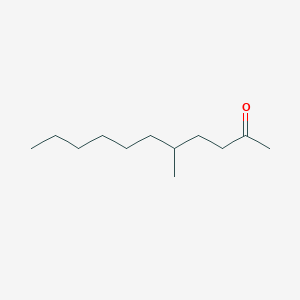
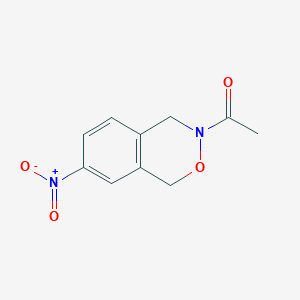

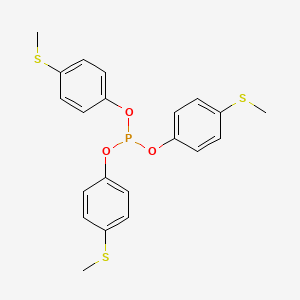
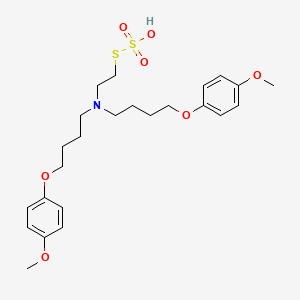
![2-[Ethyl(methyl)amino]benzoic acid](/img/structure/B14709960.png)
